5-HT3-In-1 -

5-HT3-In-1

Catalog Number: EVT-3165403
CAS Number:
Molecular Formula: C16H21ClN4O3
Molecular Weight: 352.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxytryptamine 3 receptor antagonist, commonly referred to as 5-HT3-In-1, is a compound that plays a crucial role in pharmacological applications, particularly in managing nausea and vomiting. This compound belongs to a class of drugs that block the action of serotonin at the 5-HT3 receptor, which is a ligand-gated ion channel involved in neurotransmission. The primary therapeutic uses of 5-HT3 antagonists include the treatment of nausea and vomiting associated with chemotherapy, surgery, and radiation therapy.

Source and Classification

5-HT3-In-1 is classified under the category of serotonin receptor antagonists, specifically targeting the 5-HT3 receptor subtype. These receptors are part of the Cys-loop superfamily of ligand-gated ion channels and are primarily located in the central and peripheral nervous systems. The antagonists are synthesized from various chemical precursors and have been extensively studied for their efficacy in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-HT3-In-1 typically involves several steps including the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. A common method includes:

  1. Formation of Intermediate Compounds: Starting materials such as isoquinoline derivatives are reacted with amines or piperazines under controlled conditions to yield substituted products.
  2. Purification: Techniques like column chromatography are employed to purify the synthesized compounds. High-performance liquid chromatography (HPLC) is often utilized to confirm purity and identity.
  3. Characterization: The final products are characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm their structure and composition .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-HT3-In-1 features a central aromatic system that is crucial for its interaction with the 5-HT3 receptor. The compound typically consists of:

  • A core structure derived from either indole or carbazole frameworks.
  • Functional groups that enhance receptor binding affinity.

Data on its molecular weight, melting point, and solubility are essential for understanding its physical properties. For instance, specific derivatives may exhibit different solubility profiles which can influence their pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

5-HT3-In-1 undergoes various chemical reactions that can modify its pharmacological properties. Key reactions include:

  1. Substitution Reactions: These reactions involve replacing hydrogen atoms on the aromatic ring with functional groups that can enhance binding affinity or alter metabolism.
  2. Hydrolysis: Certain derivatives may undergo hydrolysis in physiological conditions, impacting their efficacy.
  3. Oxidation: Oxidative reactions can lead to the formation of active metabolites which may contribute to therapeutic effects or side effects .
Mechanism of Action

Process and Data

The mechanism of action for 5-HT3-In-1 involves blocking the 5-HT3 receptor, which prevents serotonin from binding and activating this receptor. This blockade results in:

  • Inhibition of ion flow through the receptor channel, leading to reduced neuronal excitability.
  • Decreased release of neurotransmitters associated with nausea and vomiting pathways.

Clinical studies have shown that effective blockade can significantly reduce nausea in patients undergoing chemotherapy or surgery .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-HT3-In-1 include:

  • Appearance: Generally presented as white to off-white crystalline powder.
  • Solubility: Varies by derivative; some may be soluble in water while others require organic solvents.

Chemical properties include:

  • Stability: Many derivatives exhibit stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: These values provide insights into ionization states at physiological pH, influencing absorption and distribution within biological systems .
Applications

Scientific Uses

5-HT3-In-1 finds extensive application in clinical settings primarily as an antiemetic agent. Its uses include:

  • Chemotherapy-Induced Nausea: It is commonly prescribed to prevent nausea associated with chemotherapy treatments.
  • Postoperative Nausea: Utilized to manage nausea following surgical procedures.

Additionally, ongoing research explores its potential in treating other conditions such as anxiety disorders due to its effects on serotonin pathways .

Introduction to 5-HT3 Receptor Pharmacology

Historical Context of 5-HT3 Receptor Discovery and Classification

The 5-HT₃ receptor holds a distinct position within the serotonin receptor family as the sole ionotropic receptor (ligand-gated ion channel), contrasting with other 5-HT receptors (5-HT₁–5-HT₇), which are G protein-coupled receptors (GPCRs). Its initial identification traces back to 1957, when Gaddum and Picarelli characterized it as the "M receptor" in guinea pig ileum, distinguishable from the "D receptor" (later classified as 5-HT₂) by its sensitivity to morphine blockade [1] [6]. However, conclusive pharmacological and molecular characterization lagged until the 1980s, driven significantly by the quest for improved antiemetics. The development of selective antagonists like MDL 72222 (bemesetron) and ICS 205-930 (tropisetron) enabled precise receptor localization and functional studies [4] [6].

Cloning of the first subunit (5-HT₃A) in 1991 confirmed its membership in the Cys-loop superfamily of ligand-gated ion channels (alongside nACh, GABA_A, and glycine receptors), featuring a pentameric structure surrounding a central cation-conducting pore [1] [8]. A pivotal advancement occurred in 1999 with the discovery of the 5-HT₃B subunit, which co-assembles with 5-HT₃A to form heteromeric receptors exhibiting distinct biophysical properties (e.g., larger single-channel conductance) compared to homomeric 5-HT₃A receptors [1] [8]. Subsequent genomic research identified three additional subunits (5-HT₃C, 5-HT₃D, and 5-HT₃E), expanding potential receptor diversity [1] [6]. Functional expression requires at least one 5-HT₃A subunit, with heteromeric combinations (e.g., A+B, A+C, A+D, A+E) demonstrating altered pharmacology, trafficking, and localization compared to homomeric A receptors [6] [8].

Table 1: Human 5-HT₃ Receptor Subunits and Key Characteristics

SubunitGene (Chromosome)Functional RequirementPrimary Tissue DistributionNotes
5-HT₃AHTR3A (11q23.1)Forms functional homomers; Obligatory for heteromersCNS: Widespread (brainstem, cortex, hippocampus, amygdala); PNS: Dorsal root ganglia, enteric neurons; Extraneuronal: Immune cellsDetermines core channel function
5-HT₃BHTR3B (11q23.1)Requires 5-HT₃APNS: Autonomic/sensory ganglia, GI tract; CNS: Lower levels, specific isoforms brain-restrictedModifies conductance, kinetics, Ca²⁺ permeability
5-HT₃CHTR3C (3q27.1)Requires 5-HT₃APeripheral: Gut (high duodenum/stomach), liver, kidneyAlters 5-HT efficacy/potency
5-HT₃DHTR3D (3q27.1)Requires 5-HT₃APeripheral: Colon, liver, kidneyRole in gut function postulated
5-HT₃EHTR3E (3q27.1)Requires 5-HT₃APeripheral: GI tract (stomach, intestine, colon)Modulates receptor expression/surface trafficking

Role of 5-HT3 Receptors in Neuromodulation and Disease Pathophysiology

5-HT₃ receptors mediate fast excitatory synaptic transmission in the CNS and PNS. Presynaptic and postsynaptic activation influences the release of key neurotransmitters, including dopamine, GABA, acetylcholine, substance P, and cholecystokinin (CCK) [1] [5] [6]. This positions them as critical modulators of complex neural circuits underlying various physiological and pathological states:

  • Emetic Reflex: This represents the most established pathophysiological role. 5-HT₃ receptors densely populate the area postrema (a circumventricular organ lacking a complete blood-brain barrier) and the nucleus tractus solitarius (NTS). Chemotherapy/radiotherapy damages intestinal enterochromaffin cells, causing massive serotonin (5-HT) release. This 5-HT activates vagal afferent nerve terminals (expressing 5-HT₃ receptors) projecting to the NTS, triggering the vomiting reflex [5] [10]. Blockade here is the cornerstone of antiemetic efficacy.
  • Visceral Pain & GI Disorders: Peripheral 5-HT₃ receptors on vagal and spinal afferents in the gut contribute to nociceptive signaling. Their involvement in modulating gut motility, secretion, and peristalsis underpins their relevance in Irritable Bowel Syndrome (IBS), particularly diarrhea-predominant (IBS-D) subtypes. Alosetron (a 5-HT₃ antagonist) efficacy in IBS-D highlights this, though its use is restricted due to safety concerns [5] [6] [10].
  • Central Processing (Pain, Mood, Cognition): CNS 5-HT₃ receptors (e.g., amygdala, hippocampus, cortex) modulate pathways involved in anxiety, reward processing (addiction potential), and nociception. While antagonism shows preclinical anxiolytic, antidepressant, and anti-nociceptive effects, translating this consistently to human therapeutics has proven challenging. Paradoxical pro-nociceptive roles are also reported, indicating complex, context-dependent functions [1] [6] [10].
  • Neuroinflammation & Immune Modulation: Expression on immune cells (monocytes, T-cells, chondrocytes) and modulation of inflammatory cytokine/neurotransmitter release suggest roles in conditions like rheumatoid arthritis, tendinopathies, and neuroinflammatory processes, though clinical validation is ongoing [6] [10].

Figure 1: Key Physiological/Pathological Roles of 5-HT₃ Receptors & Modulated Neurotransmitters

1.  Periphery (GI Tract):  *   Emesis: 5-HT release from enterochromaffin cells → Activates 5-HT₃ on vagal afferents → Signal to Brainstem (NTS/Area Postrema) → Vomiting.  *   Visceral Pain: Activation of 5-HT₃ on spinal/splanchnic afferents → Pain signaling.  *   GI Motility/Secretion: Modulation via enteric nervous system. Neurotransmitters: Substance P, CGRP, Acetylcholine.  2.  Central Nervous System:  *   Brainstem (NTS/Area Postrema): Integration of vomiting reflex. Neurotransmitters: Glutamate, GABA.  *   Limbic System (Amygdala, Hippocampus): Anxiety, Reward, Learning. Neurotransmitters: Dopamine, GABA, Glutamate.  *   Cortex (Frontal, Cingulate): Cognition. Neurotransmitter: Acetylcholine.  *   Dorsal Horn/DRG: Nociception. Neurotransmitters: GABA, Glutamate, Substance P.  3.  Immune System:  *   Monocytes/T-cells/Chondrocytes: Cytokine release modulation.  

Rationale for Targeting 5-HT3 Receptors in Therapeutic Development

The prominence of 5-HT₃ receptors in the emetic reflex provided a clear and compelling therapeutic target. First-generation antagonists ("setrons" - ondansetron, granisetron, tropisetron) revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), becoming the gold standard for acute CINV [2] [5]. However, limitations persist, driving ongoing development:

  • Incomplete Efficacy & Delayed CINV: First-generation agents are highly effective against acute emesis (0-24 hours post-chemotherapy) but less so against delayed CINV (24-120 hours). This necessitates improved agents or combination therapies (e.g., with NK₁ antagonists) [2].
  • Receptor Subtype Selectivity & Pharmacokinetics: Differences exist among antagonists in receptor affinity, specificity, and half-life. Palonosetron, a second-generation antagonist, exhibits significantly higher affinity (pKi ~10.5 vs. ~8.0 for ondansetron), allosteric interactions, and a longer half-life (~40 hours vs. ~4-9 hours). This translates to superior efficacy, particularly against delayed CINV, making it the "optimal choice" for controlling both nausea and vomiting according to network meta-analyses [2]. Similarly, ramosetron (available in Asia) shows high affinity and prolonged effect [2] [5].
  • Pharmacogenomic Influences: Responses to certain "setrons" (ondansetron, tropisetron) metabolized by CYP2D6 are influenced by the patient's pharmacogenomic profile. Ultrarapid metabolizers may experience therapeutic failure due to rapid drug clearance, while poor metabolizers might have increased side effects. This variability underscores the need for agents with more predictable metabolism or independence from polymorphic enzymes [9].
  • Beyond Emesis: The involvement of 5-HT₃ receptors in IBS-D, anxiety disorders, chronic pain syndromes (e.g., fibromyalgia), migraine, and drug dependence offers significant expanded therapeutic potential. Alosetron's efficacy in IBS-D (despite safety issues) validates the target, but safer and more effective agents are needed for broader application in these conditions [6] [10].
  • Molecular Heterogeneity: The existence of multiple subunits (A-E) and potential for diverse pentameric assemblies (homomeric A, heteromeric A+B, A+C, etc.) suggests the possibility of subtype-specific therapeutics. While no clinically used antagonist currently discriminates between all subtypes, understanding differences in tissue distribution (e.g., peripheral GI bias of C, D, E subunits) and function could enable drugs targeting specific pathological pathways (e.g., gut-selective antagonists for IBS with reduced CNS side effects) [1] [6] [8].

Table 2: Evolution and Comparative Efficacy of Select 5-HT₃ Receptor Antagonists ("Setrons")

AntagonistGenerationKey Structural FeatureReceptor Affinity (Relative)Plasma Half-life (h)Key Efficacy Advantage (Network Meta-Analysis [2])Metabolism (Primary CYP)
OndansetronFirstCarbazoleModerate3.9Baseline comparator3A4, 1A2, 2D6
GranisetronFirstIndazoleModerate9-11.6Most effective for vomiting control in surgical (PONV) patients3A4
TropisetronFirstIndoleModerate5.6Similar efficacy to ondansetron3A4, 2D6
DolasetronFirstIndole (Prodrug)Moderate7-9 (Metabolite)Less effective vs. palonosetron3A4, 2D6
PalonosetronSecondIsoquinolineHigh~40Optimal for nausea & vomiting control in chemotherapy (CINV); Superior delayed CINV efficacy3A4, 2D6, 1A2
RamosetronSecondBenzimidazoleHigh5.8Superior delayed CINV efficacy (Approved in Asia)? (Likely CYP)
5-HT3-In-1 (Putative Novel Agent)ResearchUndisclosedPresumed High/SpecificTarget: LongTheoretical: Subtype selectivity, Non-CYP metabolism, Improved delayed symptoms controlTarget: Non-CYP or non-polymorphic CYP

The rationale for developing novel agents like 5-HT3-In-1 stems directly from these limitations and opportunities. The goal is to leverage advanced pharmacological understanding—potentially targeting specific receptor subtypes, engaging allosteric mechanisms, possessing optimized pharmacokinetics (long half-life, predictable metabolism), and demonstrating superior efficacy, particularly against challenging symptoms like delayed CINV and refractory nausea—while exploring indications beyond emesis like IBS and chronic pain [2] [6] [8].

Properties

Product Name

5-HT3-In-1

IUPAC Name

5-amino-6-chloro-N-[[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-8-carboxamide

Molecular Formula

C16H21ClN4O3

Molecular Weight

352.81 g/mol

InChI

InChI=1S/C16H21ClN4O3/c17-12-7-11(14-15(13(12)18)24-6-5-23-14)16(22)19-8-10-9-20-1-3-21(10)4-2-20/h7,10H,1-6,8-9,18H2,(H,19,22)/t10-/m0/s1

InChI Key

AUEDWHIROZUNGK-JTQLQIEISA-N

SMILES

C1CN2CCN1CC2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl

Canonical SMILES

C1CN2CCN1CC2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl

Isomeric SMILES

C1CN2CCN1C[C@@H]2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.